molecular formula C18H18FN5O B12245551 5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-phenylpyrimidine

5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-phenylpyrimidine

Cat. No.: B12245551
M. Wt: 339.4 g/mol
InChI Key: ZGSJEZRWJULWOM-UHFFFAOYSA-N
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Description

5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position, a phenyl group at the 6th position, and a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group at the 4th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Substitution with the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Oxadiazole Group: The oxadiazole group can be attached via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-phenylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-phenylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxadiazole group play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-phenylpyrimidine: Lacks the fluorine atom at the 5th position.

    5-Fluoro-6-phenylpyrimidine: Lacks the piperidine and oxadiazole groups.

    5-Fluoro-4-piperidin-1-yl-6-phenylpyrimidine: Lacks the oxadiazole group.

Uniqueness

The presence of the fluorine atom, the piperidine ring, and the oxadiazole group in 5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-phenylpyrimidine makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN5O

Molecular Weight

339.4 g/mol

IUPAC Name

2-[1-(5-fluoro-6-phenylpyrimidin-4-yl)piperidin-3-yl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C18H18FN5O/c1-12-22-23-18(25-12)14-8-5-9-24(10-14)17-15(19)16(20-11-21-17)13-6-3-2-4-7-13/h2-4,6-7,11,14H,5,8-10H2,1H3

InChI Key

ZGSJEZRWJULWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4

Origin of Product

United States

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